酸化ルテチウム (Lu2O3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Lutetium oxide has a wide range of scientific research applications:
Chemistry: Lutetium oxide is used as a catalyst in cracking, alkylation, hydrogenation, and polymerization reactions.
Biology and Medicine: Lutetium oxide is used in the production of scintillators, which are materials that emit light when exposed to ionizing radiation.
Industry: Lutetium oxide is used in the production of laser crystals, ceramics, and glass.
作用機序
Target of Action
Lutetium oxide (Lu2O3), also known as lutetium(3+);oxygen(2-), primarily targets catalytic processes in various industrial applications. It is used as a catalyst in cracking, alkylation, hydrogenation, and polymerization reactions . In the medical field, lutetium oxide is utilized in radiopharmaceuticals for cancer treatment, where it targets cancer cells for radiotherapy .
Mode of Action
In industrial applications, lutetium oxide acts as a catalyst by providing a surface that facilitates chemical reactions without being consumed in the process. It interacts with reactant molecules, lowering the activation energy required for the reaction and thus increasing the reaction rate . In medical applications, lutetium oxide is used in the form of lutetium-177, a radioactive isotope that emits beta particles to destroy cancer cells. The lutetium-177 binds to specific molecules that target cancer cells, delivering localized radiation therapy .
Biochemical Pathways
In radiopharmaceutical applications, lutetium-177-labeled compounds are designed to target specific biochemical pathways associated with cancer cells. These pathways often involve receptors or antigens that are overexpressed on the surface of cancer cells. The binding of lutetium-177 to these targets leads to the internalization of the radioactive compound, resulting in DNA damage and cell death through the emission of beta particles .
Pharmacokinetics
The pharmacokinetics of lutetium oxide in radiopharmaceuticals involves its absorption, distribution, metabolism, and excretion (ADME). After administration, lutetium-177-labeled compounds are absorbed into the bloodstream and distributed to target tissues. The distribution is influenced by the targeting molecule’s affinity for cancer cells. Metabolism of the compound is minimal, as the primary action is through radioactive decay. Excretion occurs primarily through the kidneys .
Result of Action
The molecular and cellular effects of lutetium oxide’s action in radiopharmaceuticals include the induction of DNA damage in cancer cells, leading to apoptosis (programmed cell death). This targeted approach minimizes damage to surrounding healthy tissues, making it an effective treatment for certain types of cancer . In industrial applications, the result of lutetium oxide’s catalytic action is the efficient conversion of reactants to desired products, enhancing process efficiency .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of lutetium oxide. In industrial settings, optimal conditions are maintained to ensure maximum catalytic efficiency. In medical applications, the stability of lutetium-177-labeled compounds is crucial for effective targeting and minimal off-target effects. The compound’s stability can be affected by the physiological environment, including blood pH and the presence of enzymes .
準備方法
Lutetium oxide can be synthesized through several methods:
Flux-Aided Synthesis: This method involves using fluxes such as lithium sulfate or a mixture of lithium sulfate and silicon dioxide to prepare lutetium oxide powder.
Self-Propagating High-Temperature Synthesis: This technique uses citric acid, glycine, and lutetium compounds to produce lutetium oxide powders.
Industrial Production: Industrially, lutetium oxide is produced by the reduction of lutetium chloride or lutetium fluoride with hydrogen at high temperatures.
化学反応の分析
Lutetium oxide undergoes various types of chemical reactions:
Oxidation: Lutetium oxide can be oxidized to form higher oxidation state compounds, although this is less common due to the stability of the +3 oxidation state.
Substitution: Lutetium oxide can react with halogens to form lutetium halides.
Common reagents used in these reactions include hydrogen, carbon, and halogens. The major products formed from these reactions are lutetium metal and lutetium halides .
類似化合物との比較
Lutetium oxide can be compared with other lanthanide oxides such as scandium oxide and yttrium oxide:
Scandium Oxide (Sc2O3): Like lutetium oxide, scandium oxide is a white, cubic compound used in ceramics and glass.
Yttrium Oxide (Y2O3): Yttrium oxide is another lanthanide oxide with similar applications in ceramics and phosphors.
Lutetium oxide is unique due to its high melting point, stability, and specific catalytic properties, making it suitable for specialized applications in high-temperature environments and advanced materials .
生物活性
Lutetium oxide (Lu2O3) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of Lu2O3, focusing on its cytotoxicity, potential therapeutic applications, and the mechanisms underlying its biological interactions.
Lutetium oxide is a white to light yellow solid at room temperature, insoluble in water, and typically exists in the +3 oxidation state. It forms a cubic crystal structure, which contributes to its optical and electronic properties. The ability of Lu2O3 to form coordination complexes enhances its utility in biological applications, especially in radiopharmaceuticals and imaging agents .
1. Cytotoxicity Studies
Research has shown that Lu2O3 exhibits dose-dependent cytotoxic effects on various cancer cell lines. A study involving the use of lutetium-labeled compounds demonstrated significant differences in cell viability across different concentrations. For instance, 177Lu-labeled compounds showed a marked reduction in viability for 4T1 cancer cells when treated with increasing doses, indicating potential for targeted therapy .
Concentration (MBq/mL) | Cell Viability (%) |
---|---|
0.312 | 79.86 ± 1.63 |
1.25 | 52.02 ± 2.78 |
5 | 20.75 ± 1.00 |
This table summarizes the cytotoxicity of lutetium compounds on cancer cells, highlighting the effectiveness of higher concentrations in reducing cell viability.
The biological activity of Lu2O3 is primarily attributed to its ability to emit beta particles and low-energy gamma photons, which can induce cellular damage selectively in targeted tissues. This property is particularly advantageous in radionuclide therapy, where localized radiation can minimize damage to surrounding healthy tissues .
3. Drug Delivery Systems
Lutetium oxide nanoparticles have been explored as carriers for drug delivery systems due to their biocompatibility and ability to be functionalized for specific targeting . Their unique optical properties also make them suitable as imaging contrast agents in magnetic resonance imaging (MRI) and photodynamic therapy.
Case Studies
Several studies have demonstrated the efficacy of Lu2O3 in clinical settings:
- Targeted Radionuclide Therapy : A study focused on producing Lutetium-177 from natural lutetium oxide indicated that this isotope has a high specific activity suitable for medical applications, particularly in treating cancers through targeted radionuclide therapy .
- Imaging Applications : Research has shown that Lu2O3 nanoparticles can enhance imaging contrast due to their high atomic number and luminescent properties, making them ideal for use in advanced imaging techniques .
特性
IUPAC Name |
lutetium(3+);oxygen(2-) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3O/q2*+3;3*-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIHFMRUDAMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Lu+3].[Lu+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.932 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-20-1 |
Source
|
Record name | Lutetium oxide (Lu2O3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lutetium oxide (Lu2O3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。